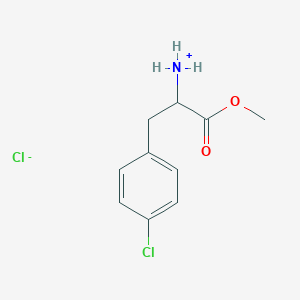

4-Chloro-DL-phenylalanine methyl ester hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-amino-3-(4-chlorophenyl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2.ClH/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCBCWTWQAFLKJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60931184 | |

| Record name | 4-Chlorophenylalanine methyl ester hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60931184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14173-40-1 | |

| Record name | Phenylalanine, 4-chloro-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14173-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chlorophenylalanine methyl ester hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60931184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-chloro-3-phenyl-DL-alaninate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.552 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLORO-DL-PHENYLALANINE METHYL ESTER HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OC0YKX1H41 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Chloro-DL-phenylalanine Methyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-DL-phenylalanine methyl ester hydrochloride is a synthetic derivative of the amino acid phenylalanine. It is a potent, reversible inhibitor of the enzyme tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of the neurotransmitter serotonin (5-hydroxytryptamine or 5-HT). By inhibiting TPH, this compound serves as a powerful research tool to induce acute and profound depletion of central and peripheral serotonin levels. This technical guide provides a comprehensive overview of the chemical properties, synthesis, mechanism of action, and experimental applications of this compound. Detailed experimental protocols and data are presented to assist researchers in utilizing this compound for studies in neurobiology, pharmacology, and drug development.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. Its hydrochloride salt form enhances its stability and solubility in aqueous solutions, facilitating its use in experimental settings.

| Property | Value | Reference |

| CAS Number | 14173-40-1 | [1] |

| Molecular Formula | C₁₀H₁₃Cl₂NO₂ | [2] |

| Molecular Weight | 250.12 g/mol | [2] |

| Melting Point | 186-189 °C | [3] |

| Appearance | White to off-white powder | [2] |

| Purity | ≥98% (typically assessed by HPLC) | [2] |

| Solubility | Soluble in water | [2] |

| Storage | Store at -20°C to 4°C, protected from moisture. | [2][3] |

Synthesis

The synthesis of this compound typically involves the esterification of 4-Chloro-DL-phenylalanine. A common laboratory-scale method is the Fischer esterification, where the amino acid is reacted with methanol in the presence of an acid catalyst, such as hydrogen chloride or thionyl chloride.

Example Synthetic Protocol: Fischer Esterification

This protocol is a likely method for the synthesis of this compound, based on general procedures for amino acid esterification.

Materials:

-

4-Chloro-DL-phenylalanine

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂) or Hydrogen chloride (gas)

-

Diethyl ether (anhydrous)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Reflux condenser

-

Ice bath

-

Rotary evaporator

Procedure:

-

Suspend 4-Chloro-DL-phenylalanine in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride dropwise to the stirred suspension. Alternatively, bubble dry hydrogen chloride gas through the mixture. This step is highly exothermic and should be performed in a fume hood with appropriate safety precautions.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Attach a reflux condenser and heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or HPLC).

-

Cool the reaction mixture to room temperature.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether. Add diethyl ether to the methanolic solution until precipitation occurs, then cool to induce crystallization.

-

Collect the crystalline product by filtration, wash with cold diethyl ether, and dry under vacuum.

Mechanism of Action

The primary pharmacological action of this compound is the inhibition of tryptophan hydroxylase (TPH). TPH is the initial and rate-limiting enzyme in the biosynthesis of serotonin, catalyzing the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP).

Serotonin Biosynthesis Pathway and Inhibition

The inhibition of TPH by this compound leads to a significant reduction in the synthesis of serotonin in both the central nervous system (CNS) and peripheral tissues. The methyl ester form of p-chlorophenylalanine (PCPA) is reported to have better penetration of the blood-brain barrier compared to PCPA itself.[4]

Figure 1. Inhibition of the serotonin biosynthesis pathway.

Experimental Protocols

In Vivo Serotonin Depletion in Rodents

This compound is widely used to create animal models of serotonin deficiency.

4.1.1. Intraperitoneal Administration in Mice

-

Objective: To induce significant depletion of brain serotonin levels.

-

Materials: this compound, sterile phosphate-buffered saline (PBS) or saline, animal balance, syringes, and needles.

-

Protocol:

-

Prepare a fresh solution of this compound in sterile PBS or saline on the day of injection.

-

Administer the solution via intraperitoneal (i.p.) injection at a dose of 300 mg/kg daily for five consecutive days.[5]

-

Behavioral testing or tissue collection can be performed following the treatment period.

-

4.1.2. Oral Administration in Mice

-

Objective: To achieve serotonin depletion through a less stressful administration route.

-

Materials: this compound, jelly cubes or other palatable food matrix.

-

Protocol:

-

Incorporate the compound into jelly cubes at a concentration that provides an estimated dose of 500 mg/kg for the first two days, followed by 250 mg/kg for the subsequent five days.[4]

-

Provide the medicated jellies to the mice as their sole source of that food type.

-

Monitor consumption to ensure proper dosing.

-

Assessment of Tryptophan Hydroxylase Inhibition

The inhibitory effect of this compound on TPH can be assessed using commercially available ELISA kits.

4.2.1. General ELISA Protocol for TPH1

This is a generalized protocol based on commercially available kits.[6][7][8] Researchers should always follow the specific instructions provided with their chosen kit.

-

Objective: To quantify the amount of TPH1 in a biological sample.

-

Principle: A sandwich enzyme-linked immunosorbent assay where the microplate is pre-coated with an antibody specific to TPH1.

-

Workflow:

Figure 2. General workflow for a TPH1 ELISA.

Analytical Methods

The primary application of this compound is to deplete serotonin. Therefore, analytical methods are typically focused on quantifying the resulting changes in neurotransmitter levels.

Quantification of Serotonin in Brain Tissue

High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is a common method for the analysis of serotonin and other monoamines in brain tissue.

5.1.1. Example HPLC-UV Method

-

Instrumentation: Quaternary pump HPLC with a C18 column and UV detector.

-

Mobile Phase: A typical mobile phase consists of an aqueous buffer (e.g., 0.05% formic acid) and an organic modifier (e.g., acetonitrile) in a ratio of 90:10 (v/v).[9]

-

Flow Rate: Approximately 1 mL/min.[9]

-

Detection: UV detection at a wavelength appropriate for serotonin (e.g., 280 nm).

-

Sample Preparation:

-

Homogenize brain tissue samples in a suitable buffer.

-

Deproteinize the samples, for example, by adding a deproteinization reagent and centrifuging.

-

The supernatant can then be directly injected or further purified by solid-phase extraction.

-

Downstream Signaling Effects

The depletion of serotonin by this compound has significant downstream effects on other neurotransmitter systems, including the dopaminergic and noradrenergic pathways.

Interaction with Dopamine and Norepinephrine Systems

Serotonin is known to modulate the release of both dopamine and norepinephrine.[10] Therefore, a reduction in serotonin levels can lead to dysregulation of these systems. The specific effects can be complex and region-dependent within the brain. For example, some studies suggest that serotonin can have an inhibitory effect on dopamine release in certain brain regions via 5-HT2C receptors.[10] Thus, serotonin depletion could potentially lead to an increase in dopaminergic activity in those areas.

Figure 3. Downstream effects of serotonin depletion.

Applications in Research and Drug Development

This compound is a valuable tool in several areas of research:

-

Neuroscience: To investigate the role of serotonin in various physiological and behavioral processes, including sleep, appetite, mood, and cognition.[11][12]

-

Pharmacology: To study the mechanism of action of drugs that target the serotonergic system, such as antidepressants.

-

Drug Development: As a tool to create animal models of serotonin-deficiency-related disorders for the preclinical evaluation of new therapeutic agents.[2]

Conclusion

This compound is a cornerstone pharmacological tool for researchers investigating the serotonergic system. Its ability to reliably and potently deplete serotonin levels provides a means to explore the multifaceted roles of this neurotransmitter in health and disease. This guide has provided a detailed overview of its properties, synthesis, and experimental applications, with the aim of facilitating its effective and safe use in a research setting. As with any potent pharmacological agent, researchers should exercise appropriate caution and adhere to established safety protocols when handling and administering this compound.

References

- 1. Impacts of Brain Serotonin Deficiency following Tph2 Inactivation on Development and Raphe Neuron Serotonergic Specification | PLOS One [journals.plos.org]

- 2. asianpubs.org [asianpubs.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Neurochemical, Behavioral, and Neurogenic Validation of a Hyposerotonergic Animal Model by Voluntary Oral Consumption of para-Chlorophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Gut microbiota-generated short-chain fatty acids are involved in para-chlorophenylalanine-induced cognitive disorders [frontiersin.org]

- 6. cloud-clone.com [cloud-clone.com]

- 7. img.abclonal.com [img.abclonal.com]

- 8. assaygenie.com [assaygenie.com]

- 9. A validated HPLC-UV method and optimization of sample preparation technique for norepinephrine and serotonin in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacologic mechanisms of serotonergic regulation of dopamine neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Para-chlorophenylalanine, serotonin and killing behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dopamine vs. serotonin: Similarities, differences, and relationship [medicalnewstoday.com]

An In-depth Technical Guide to the Mechanism of Action of 4-Chloro-DL-phenylalanine methyl ester hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Chloro-DL-phenylalanine methyl ester hydrochloride is a potent pharmacological tool extensively utilized in neuroscience research to investigate the roles of serotonin (5-hydroxytryptamine, 5-HT) in various physiological and pathological processes. This technical guide provides a comprehensive overview of its core mechanism of action, quantitative effects on neurotransmitter systems, and detailed experimental protocols for its application. The primary mechanism of action involves the irreversible inhibition of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin biosynthesis, leading to profound and sustained depletion of central and peripheral serotonin levels.

Core Mechanism of Action: Irreversible Inhibition of Tryptophan Hydroxylase

This compound is a pro-drug that is rapidly metabolized in vivo to its active form, p-chlorophenylalanine (PCPA) or fenclonine. PCPA acts as a selective and irreversible inhibitor of tryptophan hydroxylase (TPH).[1][2] TPH is the critical enzyme that catalyzes the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP), the initial and rate-limiting step in the biosynthesis of serotonin.

There are two isoforms of TPH:

-

TPH1: Primarily found in peripheral tissues, such as the gut and pineal gland, and is responsible for the majority of peripheral serotonin synthesis.[3][4]

-

TPH2: Predominantly expressed in the neurons of the raphe nuclei in the brainstem and is the primary source of serotonin in the central nervous system (CNS).[3][4]

PCPA irreversibly inhibits both TPH1 and TPH2, leading to a widespread and long-lasting depletion of serotonin in both the periphery and the CNS.[4] The irreversible nature of this inhibition means that the restoration of TPH activity, and consequently serotonin levels, is dependent on de novo protein synthesis, a process that can take several days to weeks.

Signaling Pathway of Serotonin Synthesis and Inhibition

The following diagram illustrates the serotonin synthesis pathway and the point of inhibition by p-chlorophenylalanine (PCPA), the active metabolite of this compound.

Quantitative Data on Neurotransmitter Depletion

The administration of this compound or its active form, PCPA, leads to a significant and dose-dependent depletion of serotonin and its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA). The effects on other neurotransmitter systems, such as dopamine and norepinephrine, are generally less pronounced.

| Brain Region | Dose (PCPA) | % Decrease in Serotonin (5-HT) | % Decrease in 5-HIAA | % Decrease in Dopamine | % Decrease in Norepinephrine | Species | Reference |

| Whole Brain | 1000 mg/kg | 90.6% | 91.8% | Not Reported | Not Reported | Rat | [5] |

| Frontal Cortex | Not Specified | >99% | >99% | 42% | 30% | Rat | [6] |

| Hippocampus (oral) | 500 mg/kg days 1-2, 250 mg/kg days 3-7 | 85% | Not Reported | Not Reported | Not Reported | Mouse | [7] |

| Prefrontal Cortex (oral) | 500 mg/kg days 1-2, 250 mg/kg days 3-7 | 65% | Not Reported | Not Reported | Not Reported | Mouse | [7] |

| Hippocampus (i.p.) | 500 mg/kg days 1-2, 250 mg/kg days 3-7 | 55% | Not Reported | Not Reported | Not Reported | Mouse | [7] |

| Prefrontal Cortex (i.p.) | 500 mg/kg days 1-2, 250 mg/kg days 3-7 | 50% | Not Reported | Not Reported | Not Reported | Mouse | [7] |

| Brain | 3 x 300 mg/kg (daily) | ~90% | Not Reported | Not Reported | Not Reported | Rat | [1] |

| Brain | 3 x 100 mg/kg (daily) | 85% | Not Reported | Not Reported | Not Reported | Rat | [1] |

| Prefrontal Cortex | Subchronic 150 mg/kg | Significant reduction | Not Reported | No significant change | Not Reported | Rat | [8] |

| Striatum | Subchronic 150 mg/kg | Significant reduction | Not Reported | No significant change | Not Reported | Rat | [8] |

| Hippocampus | Subchronic 150 mg/kg | Significant reduction | Not Reported | No significant change | Not Reported | Rat | [8] |

Experimental Protocols

In Vivo Serotonin Depletion in Rodents

This protocol describes a common method for inducing serotonin depletion in mice using intraperitoneal (i.p.) or oral administration of PCPA.

Materials:

-

This compound or p-Chlorophenylalanine (PCPA)

-

Vehicle (e.g., sterile saline, 0.9% NaCl)

-

Jelly cubes (for oral administration)

-

Syringes and needles for i.p. injection

Procedure (Adapted from Foltran et al., 2020): [7]

-

Animal Model: C57BL/6 male mice.

-

Acclimation: House animals under standard laboratory conditions for at least one week prior to the experiment.

-

PCPA Preparation:

-

Intraperitoneal (i.p.) Injection: Prepare a suspension of PCPA in sterile saline. The concentration should be calculated to deliver the desired dosage (e.g., 250 mg/kg) in an appropriate injection volume (e.g., 10 ml/kg).

-

Oral Administration: Mix PCPA into jelly cubes. For a target dose of 500 mg/kg on days 1 and 2, and 250 mg/kg for the following 5 days, calculate the amount of PCPA to be incorporated into a known quantity of jelly that the mice will consume.

-

-

Administration:

-

i.p. Injection: Administer the PCPA suspension via i.p. injection daily for the duration of the treatment period.

-

Oral Administration: Provide the PCPA-containing jelly cubes to the mice daily.

-

-

Experimental Timeline: Behavioral testing or tissue collection is typically performed 24-72 hours after the final PCPA administration to allow for maximal serotonin depletion.

-

Verification of Depletion: Following the experimental procedures, brain tissue (e.g., hippocampus, prefrontal cortex) should be collected and analyzed for serotonin and 5-HIAA levels using HPLC to confirm the extent of depletion.

Quantification of Serotonin and Metabolites by HPLC

This protocol provides a general workflow for the analysis of serotonin and 5-HIAA in brain tissue homogenates using High-Performance Liquid Chromatography (HPLC) with electrochemical or fluorescence detection.

Materials:

-

Brain tissue samples

-

Homogenization buffer (e.g., perchloric acid)

-

HPLC system with a C18 reverse-phase column

-

Electrochemical or fluorescence detector

-

Mobile phase (e.g., acetate or phosphate buffer with an organic modifier like methanol or acetonitrile)

-

Standards for serotonin and 5-HIAA

Procedure:

-

Tissue Homogenization:

-

Dissect the brain region of interest on ice.

-

Homogenize the tissue in a cold homogenization buffer (e.g., 0.1 M perchloric acid) using a sonicator or tissue grinder.

-

-

Sample Preparation:

-

Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet proteins and cellular debris.

-

Collect the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

-

HPLC Analysis:

-

Inject a defined volume of the filtered supernatant onto the HPLC column.

-

Separate the analytes using an isocratic or gradient elution with the appropriate mobile phase.

-

Detect serotonin and 5-HIAA using an electrochemical detector set at an oxidizing potential or a fluorescence detector with appropriate excitation and emission wavelengths.

-

-

Quantification:

-

Generate a standard curve using known concentrations of serotonin and 5-HIAA standards.

-

Quantify the amount of serotonin and 5-HIAA in the samples by comparing their peak areas to the standard curve.

-

Normalize the results to the weight of the tissue sample.

-

Experimental Workflow Diagrams

Workflow for In Vivo Serotonin Depletion and Analysis

Conclusion

This compound is an invaluable tool for researchers studying the serotonergic system. Its potent and irreversible inhibition of tryptophan hydroxylase allows for a robust and sustained depletion of serotonin, enabling the investigation of its diverse roles in health and disease. This guide provides the foundational knowledge of its mechanism of action, quantitative effects, and practical experimental protocols to aid in the design and execution of rigorous scientific studies. Careful consideration of dosage, administration route, and verification of neurotransmitter depletion is crucial for the successful application of this compound in research.

References

- 1. Para-chlorophenylalanine, serotonin and killing behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tryptophan hydroxylase inhibition: the mechanism by which p-chlorophenylalanine depletes rat brain serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of serotonin synthesis: A novel therapeutic paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. p-chlorophenylalanine-induced serotonin depletion: reduction in exploratory locomotion but no obvious sensory-motor deficits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The effects of p-chlorophenylalanine-induced serotonin synthesis inhibition and muscarinic blockade on the performance of rats in a 5-choice serial reaction time task - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neurochemical, Behavioral, and Neurogenic Validation of a Hyposerotonergic Animal Model by Voluntary Oral Consumption of para-Chlorophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Serotonin and Effort-Based Decision-Making: Dissociating Behavioral Effects of 8-OH-DPAT and PCPA - PMC [pmc.ncbi.nlm.nih.gov]

4-Chloro-DL-phenylalanine methyl ester hydrochloride CAS 14173-40-1 properties

An In-depth Technical Guide to 4-Chloro-DL-phenylalanine methyl ester hydrochloride (CAS 14173-40-1)

This technical guide provides a comprehensive overview of this compound, a crucial compound for researchers, scientists, and professionals in drug development. It details the compound's chemical and physical properties, biological activity, applications, and relevant experimental protocols.

Core Properties and Specifications

This compound is a derivative of the amino acid phenylalanine.[1] Its hydrochloride salt form enhances solubility and stability, which simplifies handling and application in laboratory settings.[1] The compound is primarily recognized for its role as a tryptophan hydroxylase inhibitor.[2][3][4][5][6]

Chemical and Physical Data

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Citations |

| CAS Number | 14173-40-1 | [1][2][4][6][7][8] |

| Molecular Formula | C₁₀H₁₂ClNO₂·HCl or C₁₀H₁₃Cl₂NO₂ | [1][4][6][7] |

| Molecular Weight | 250.12 g/mol | [1][4][6][7][9] |

| Appearance | White powder / Solid | [1][7][10] |

| Melting Point | 176 - 190 °C | [1][7] |

| Purity | ≥95% - ≥99% (HPLC) | [1][6][7][10] |

| Solubility | Soluble in water (to 100 mM) and DMSO (to 100 mM). Mixes with water.[11] | [11] |

| Storage Temperature | -20°C | [2][4][5] |

| Synonyms | PCPA methyl ester hydrochloride, DL-Phe(4-Cl)-OMe·HCl, p-Chloro-DL-Phe-OMe·HCl | [1][2] |

Spectroscopic Information

Detailed spectroscopic data is available for structure confirmation and analysis.

-

¹H NMR and ¹³C NMR: Spectral data are available from various suppliers and databases, confirming the compound's structure.[9][10][12]

-

IR and Mass Spectrum: Spectra are available and should be in accordance with the expected structure.[10]

Biological Activity and Mechanism of Action

This compound is a reversible inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the synthesis of serotonin (5-hydroxytryptamine, 5-HT).[2][3][4] Its methyl ester form is reported to cross the blood-brain barrier more effectively than its parent compound, p-chlorophenylalanine (PCPA), allowing for efficient reduction of 5-HT levels in the central nervous system.[2][5] By inhibiting TPH, the compound blocks the conversion of tryptophan to 5-hydroxytryptophan (5-HTP), thereby depleting serotonin stores.

Caption: Mechanism of TPH Inhibition.

Applications in Research and Drug Development

This compound is a valuable tool in neuropharmacology and biochemical research.[1] Its ability to selectively deplete serotonin allows for the investigation of the serotonergic system's role in various physiological and pathological processes.

-

Neuroscience Research: It is widely used to induce 5-HT depletion in animal models to study the effects on conditions like anxiety, depression, learning, and memory.[5] For example, it has been shown to impair reversal learning in rats and is associated with cognitive defects in rodents.[5]

-

Pharmaceutical Development: It serves as a key building block for synthesizing more complex pharmaceutical agents, particularly those targeting neurological disorders.[1][10]

-

Biochemical and Peptide Studies: The compound is used in studies of amino acid metabolism and as a modified phenylalanine unit in peptide synthesis to alter properties like hydrophobicity and binding affinity.[1][10]

Caption: Experimental Research Workflow.

Experimental Protocols

Synthesis of Phenylalanine Methyl Ester Hydrochloride (General Procedure)

-

Reaction Setup: Suspend 4-Chloro-DL-phenylalanine in anhydrous methanol in a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser. Cool the suspension to 0°C in an ice bath.

-

Esterification: Add thionyl chloride dropwise to the stirred suspension. The reaction is exothermic and generates HCl gas.

-

Reflux: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 2-4 hours until the reaction is complete (monitored by TLC).

-

Workup: Cool the reaction mixture and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is often purified by recrystallization from a suitable solvent system, such as ethanol/ethyl acetate, to yield the final product as a white crystalline solid.[13][14]

Dissolution Protocol for In Vivo Administration

The solubility of p-chlorophenylalanine and its derivatives can be challenging. For in vivo injections, complete dissolution is critical.

-

Method 1 (Saline with pH adjustment): this compound can be dissolved in saline. A small amount of 0.1M NaOH may be required to aid dissolution and neutralize the solution.[15]

-

Method 2 (Using Cyclodextrins): For a target concentration of 12.5 mg/mL, 2-Hydroxypropyl-beta-cyclodextrin can be used as a solubilizing agent.[15]

-

Add the required amounts of 2-Hydroxypropyl-beta-cyclodextrin and the compound to a vial.

-

Add distilled water and mix vigorously. The solution will be cloudy.

-

Add a small volume of 1M HCl and mix until the solution becomes clear.

-

Neutralize the solution by adding an equivalent volume of 1M NaOH. The compound should remain in the solution.[15]

-

Safety and Handling

While not classified as a hazardous substance for transport, proper laboratory safety practices are essential.[7][11] The compound is intended for research and development use only.[7]

| Safety Aspect | Information | Citations |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [7] |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 | [7] |

| PPE | Eyeshields, gloves, type N95 (US) respirator | |

| Handling | Avoid contact with skin and eyes. Avoid generating dust. Use in a well-ventilated area. Do not expose open cuts or abraded skin to the material. | [7][11] |

| Storage Incompatibility | Avoid reaction with oxidizing agents. | [11] |

Conclusion

This compound is a specialized chemical tool with significant utility in the fields of neuroscience and medicinal chemistry.[10] Its function as a potent, brain-penetrant inhibitor of serotonin synthesis makes it indispensable for studying the serotonergic system.[2] Proper understanding of its properties, handling requirements, and experimental application is crucial for leveraging its full potential in scientific discovery and the development of novel therapeutics.

References

- 1. chemimpex.com [chemimpex.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. PCPA methyl ester hydrochloride|CAS 14173-40-1|DC Chemicals [dcchemicals.com]

- 4. selleckchem.com [selleckchem.com]

- 5. scientificlabs.co.uk [scientificlabs.co.uk]

- 6. scbt.com [scbt.com]

- 7. 14173-40-1 4-Chloro-DL-Phe-OMe HCl AKSci J95648 [aksci.com]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. This compound | C10H13Cl2NO2 | CID 2733277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. leapchem.com [leapchem.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. DL-4-Chlorophenylalanine methyl ester hydrochloride(14173-40-1) 13C NMR spectrum [chemicalbook.com]

- 13. rsc.org [rsc.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biochemical Actions of PCPA Methyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

para-Chlorophenylalanine (PCPA) methyl ester hydrochloride is a chemical probe widely utilized in neuroscience research to investigate the roles of serotonin (5-hydroxytryptamine, 5-HT) in various physiological and pathological processes. As a potent inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin biosynthesis, administration of PCPA methyl ester hydrochloride leads to a profound and sustained depletion of central and peripheral serotonin levels. This technical guide provides a comprehensive overview of the biochemical actions of PCPA methyl ester hydrochloride, including its mechanism of action, quantitative effects on serotonin levels, detailed experimental protocols for its use, and a visualization of the relevant biological pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers employing this compound to elucidate the intricate functions of the serotonergic system.

Core Mechanism of Action: Inhibition of Tryptophan Hydroxylase

The primary biochemical action of PCPA methyl ester hydrochloride is the inhibition of tryptophan hydroxylase (TPH), the enzyme that catalyzes the conversion of L-tryptophan to 5-hydroxy-L-tryptophan (5-HTP). This is the initial and rate-limiting step in the biosynthesis of serotonin. By blocking this crucial step, PCPA methyl ester hydrochloride effectively curtails the production of new serotonin molecules.

While the parent compound, p-chlorophenylalanine (PCPA), is well-established as an irreversible inhibitor of TPH, its methyl ester is frequently described by commercial suppliers as a reversible inhibitor.[1][2][3][4][5] This distinction is critical for experimental design, as a reversible inhibitor's effects can be overcome by increasing substrate concentration and may have a shorter duration of action compared to an irreversible inhibitor, which permanently inactivates the enzyme. The ester form enhances the solubility of the compound, which may influence its pharmacokinetics and interaction with the enzyme.[6] Further research is warranted to definitively characterize the nature of TPH inhibition by the methyl ester form in a peer-reviewed setting.

Quantitative Data on Serotonin Depletion

The administration of PCPA methyl ester hydrochloride leads to a significant reduction in serotonin levels in various brain regions. The extent of this depletion is dependent on the dose, route of administration, and duration of treatment.

| Animal Model | Compound | Dosage and Administration Route | Brain Region | Serotonin (5-HT) Depletion | Reference |

| Rat | PCPA or PCPA methyl ester | 300 mg/kg/day, intraperitoneal (i.p.), for 3 consecutive days | Whole Brain | ~90% | [7] |

| Mouse (C57BL/6) | PCPA | 500 mg/kg/day for 2 days, then 250 mg/kg/day for 5 days, oral | Hippocampus | 85% | [8] |

| Mouse (C57BL/6) | PCPA | 500 mg/kg/day for 2 days, then 250 mg/kg/day for 5 days, oral | Prefrontal Cortex | 65% | [8] |

| Mouse (C57BL/6) | PCPA | Intraperitoneal (i.p.) | Hippocampus | 55% | [8] |

| Mouse (C57BL/6) | PCPA | Intraperitoneal (i.p.) | Prefrontal Cortex | 50% | [8] |

| Mouse | PCPA methyl ester | 300 mg/kg/day, intraperitoneal (i.p.), for 5 consecutive days | Not specified | Significant depletion | [6] |

| Rat | PCPA | 1000 mg/kg | Whole Brain | 90.6% | [9] |

| Rat | PCPA | 400 mg/kg, intraperitoneal (i.p.), 24 hours prior | Midbrain | Significant decrease in active dopamine cells | [10] |

Note: Some studies utilize the parent compound PCPA, which is expected to have a similar in vivo effect on serotonin synthesis after hydrolysis of the methyl ester.

Experimental Protocols

In Vivo Serotonin Depletion in Rodents

This protocol describes a general procedure for inducing serotonin depletion in mice or rats using PCPA methyl ester hydrochloride.

Materials:

-

PCPA methyl ester hydrochloride

-

Sterile Phosphate-Buffered Saline (PBS) or saline

-

Appropriate animal handling and injection equipment

Procedure:

-

Preparation of Dosing Solution: PCPA methyl ester hydrochloride is soluble in PBS or saline.[6] Prepare a fresh solution on the day of injection. For a 300 mg/kg dose in a 25 g mouse with an injection volume of 10 mL/kg (0.25 mL), the concentration would be 30 mg/mL.

-

Animal Dosing:

-

Intraperitoneal (i.p.) Injection: Administer the prepared solution via i.p. injection. A common regimen is 300 mg/kg daily for 5 consecutive days.[6]

-

Oral Administration: For oral administration, the compound can be mixed into a palatable vehicle. For example, an estimated dose of 500 mg/kg on days 1 and 2, followed by 250 mg/kg for the remainder of the treatment has been used in mice.[8]

-

-

Post-Dosing: House the animals under standard laboratory conditions. The onset of serotonin depletion is typically observed within 24 hours.[10]

-

Tissue Collection: At the desired time point post-treatment, euthanize the animals according to approved protocols. Rapidly dissect the brain regions of interest on a cold surface. Immediately freeze the tissue samples on dry ice or in liquid nitrogen and store at -80°C until analysis.[11]

Quantification of Serotonin and Metabolites by HPLC-ECD

This protocol outlines the measurement of serotonin (5-HT) and its major metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in brain tissue using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

Materials:

-

Frozen brain tissue samples

-

Homogenization buffer (e.g., 0.1 M perchloric acid)[11]

-

Centrifuge (refrigerated)

-

Syringe filters (0.22 µm)

-

HPLC system with an electrochemical detector

-

C18 reverse-phase HPLC column

-

Mobile phase (e.g., phosphate-citric acid buffer with methanol)

-

Standards for 5-HT and 5-HIAA

Procedure:

-

Sample Preparation:

-

Weigh the frozen brain tissue.

-

Add a known volume of ice-cold homogenization buffer (e.g., 10 volumes of 0.1 M perchloric acid).[11]

-

Homogenize the tissue using a sonicator or mechanical homogenizer on ice.[2]

-

Centrifuge the homogenate at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to precipitate proteins.[12]

-

Collect the supernatant and filter it through a 0.22 µm syringe filter.[12]

-

-

HPLC-ECD Analysis:

-

Inject the filtered supernatant into the HPLC system.

-

Separate 5-HT and 5-HIAA on a C18 column using an isocratic mobile phase.

-

Detect the analytes using an electrochemical detector set at an appropriate oxidative potential (e.g., +0.6 to +0.8 V).

-

-

Data Analysis:

-

Identify and quantify the peaks for 5-HT and 5-HIAA by comparing their retention times and peak areas to those of the known standards.

-

Normalize the concentrations to the weight of the tissue.

-

Visualization of Pathways and Workflows

Serotonin Synthesis Pathway

The following diagram illustrates the biochemical pathway for serotonin synthesis and the point of inhibition by PCPA methyl ester hydrochloride.

Caption: Serotonin synthesis pathway and inhibition by PCPA methyl ester hydrochloride.

Experimental Workflow for In Vivo Serotonin Depletion Studies

The diagram below outlines a typical experimental workflow for investigating the effects of PCPA methyl ester hydrochloride-induced serotonin depletion.

Caption: A typical experimental workflow for in vivo studies using PCPA methyl ester hydrochloride.

Conclusion

PCPA methyl ester hydrochloride is an invaluable pharmacological tool for researchers investigating the serotonergic system. Its potent inhibitory effect on tryptophan hydroxylase allows for a robust and reliable model of serotonin depletion. Understanding the nuances of its biochemical actions, including the potential for reversible inhibition, and employing standardized and validated experimental protocols are paramount for generating reproducible and interpretable data. This guide provides a foundational resource to aid in the design and execution of such studies, ultimately contributing to a deeper understanding of the multifaceted roles of serotonin in health and disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. PCPA methyl ester hydrochloride|CAS 14173-40-1|DC Chemicals [dcchemicals.com]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Frontiers | Gut microbiota-generated short-chain fatty acids are involved in para-chlorophenylalanine-induced cognitive disorders [frontiersin.org]

- 7. Para-chlorophenylalanine, serotonin and killing behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neurochemical, Behavioral, and Neurogenic Validation of a Hyposerotonergic Animal Model by Voluntary Oral Consumption of para-Chlorophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. p-chlorophenylalanine-induced serotonin depletion: reduction in exploratory locomotion but no obvious sensory-motor deficits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. cores.emory.edu [cores.emory.edu]

- 12. researchgate.net [researchgate.net]

Tryptophan Hydroxylase Inhibition by C3635 (p-Chloro-DL-phenylalanine methyl ester hydrochloride): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the inhibition of tryptophan hydroxylase (TPH) by the compound C3635 from Sigma-Aldrich, chemically known as p-Chloro-DL-phenylalanine methyl ester hydrochloride. This document consolidates key information on the mechanism of action, quantitative inhibitory data, detailed experimental protocols, and relevant biological pathways to support research and drug development endeavors targeting serotonin synthesis.

Introduction to Tryptophan Hydroxylase and C3635

Tryptophan hydroxylase (TPH) is the rate-limiting enzyme in the biosynthesis of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT).[1][2][3][4] Serotonin plays a crucial role in a wide array of physiological processes, including mood regulation, sleep, appetite, and gastrointestinal function.[2] There are two isoforms of TPH: TPH1, found predominantly in peripheral tissues like the gut and pineal gland, and TPH2, which is the primary isoform in the central nervous system.[1][2]

C3635 (Sigma-Aldrich) is the methyl ester hydrochloride salt of p-chlorophenylalanine (PCPA). PCPA is a well-established, irreversible inhibitor of TPH.[5] The methyl ester formulation of PCPA, C3635, is noted to cross the blood-brain barrier more effectively than PCPA itself. This compound serves as a critical tool for studying the effects of serotonin depletion in various biological systems.

Mechanism of Action

C3635, through its active form PCPA, acts as an irreversible inhibitor of tryptophan hydroxylase.[5] PCPA serves as a substrate for TPH, and during the catalytic process, it is believed to become covalently bound to the enzyme, leading to its inactivation. This irreversible inhibition results in a long-lasting depletion of serotonin levels in both the central and peripheral nervous systems.[3] The recovery of serotonin synthesis after PCPA administration is dependent on the synthesis of new TPH enzyme.

Quantitative Inhibition Data

| Compound | Target | Assay Type | IC50 / Ki | Reference |

| p-Chlorophenylalanine (PCPA) | TPH1 | In vitro enzyme activity | > 50 µM | [6] |

| p-Ethynylphenylalanine (pEPA) | TPH | In vitro enzyme activity | Ki = 32.6 ± 6.2 µM | [7] |

| Omeprazole | TPH1 | In vitro enzyme activity | IC50 = 3.09 µM | [8] |

| Omeprazole | TPH2 | In vitro enzyme activity | IC50 = 4.30 µM | [8] |

Note: The provided data for PCPA indicates weak direct inhibition in a cell-free system. The potent in vivo effects are attributed to its irreversible mechanism of action.

Experimental Protocols

In Vitro TPH Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of compounds like C3635 on TPH in vitro.

Materials:

-

Recombinant human TPH1 or TPH2 enzyme

-

L-tryptophan (substrate)

-

Tetrahydrobiopterin (BH4) (cofactor)

-

Ferrous ammonium sulfate

-

Catalase

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4)

-

C3635 (p-Chloro-DL-phenylalanine methyl ester hydrochloride) or PCPA

-

96-well microplate

-

Microplate reader for fluorescence or HPLC system for product detection

-

Quenching solution (e.g., perchloric acid)

Procedure:

-

Prepare a stock solution of C3635 in a suitable solvent (e.g., sterile water or DMSO).

-

Prepare the assay reaction mixture in the wells of a 96-well plate. A typical reaction mixture contains assay buffer, L-tryptophan, BH4, ferrous ammonium sulfate, and catalase.

-

Add varying concentrations of the inhibitor (C3635) to the appropriate wells. Include a vehicle control (solvent only).

-

Initiate the enzymatic reaction by adding the TPH enzyme to each well.

-

Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).

-

Stop the reaction by adding a quenching solution.

-

Quantify the amount of 5-hydroxytryptophan (5-HTP) produced. This can be done using a fluorescent detection method or by HPLC with fluorescence or electrochemical detection.

-

Calculate the percentage of inhibition for each concentration of C3635 and determine the IC50 value by plotting the inhibition data against the logarithm of the inhibitor concentration.

In Vivo Serotonin Depletion in Rodents

This protocol outlines a general procedure for depleting serotonin levels in rodents using C3635 or PCPA.

Materials:

-

C3635 (p-Chloro-DL-phenylalanine methyl ester hydrochloride) or PCPA

-

Sterile saline or other appropriate vehicle

-

Rodents (e.g., mice or rats)

-

Administration equipment (e.g., gavage needles for oral administration, syringes and needles for intraperitoneal injection)

-

Tissue homogenization equipment

-

HPLC system with electrochemical or fluorescence detection for serotonin and 5-HIAA analysis

Procedure:

-

Preparation of Dosing Solution: Dissolve C3635 in sterile saline to the desired concentration. The dosage can vary depending on the desired level of serotonin depletion. Common doses for PCPA range from 100 to 500 mg/kg.[9][10]

-

Administration:

-

Intraperitoneal (i.p.) Injection: Administer the prepared C3635 solution to the animals via i.p. injection. A common regimen is daily injections for 2-3 consecutive days.[11]

-

Oral Administration: Administer the C3635 solution orally using a gavage needle. An oral dose of 250-500 mg/kg for several days has been shown to be effective.[9][12]

-

-

Time Course: The depletion of serotonin is time-dependent. Maximum depletion is typically observed 2-4 days after the last administration.

-

Tissue Collection and Analysis:

-

At the desired time point, euthanize the animals and dissect the brain regions of interest (e.g., hippocampus, cortex, striatum).

-

Homogenize the tissue samples in an appropriate buffer.

-

Analyze the levels of serotonin and its major metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in the tissue homogenates using HPLC with electrochemical or fluorescence detection.

-

-

Data Analysis: Compare the serotonin and 5-HIAA levels in the C3635-treated group to a vehicle-treated control group to determine the extent of depletion.

Visualizations

Serotonin Synthesis Pathway and Inhibition by PCPA

Caption: Serotonin synthesis pathway and the point of irreversible inhibition by PCPA.

Experimental Workflow for TPH Inhibitor Screening

Caption: General experimental workflow for the screening and validation of TPH inhibitors.

References

- 1. news-medical.net [news-medical.net]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Serotonin - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Serotonin Synthesis & Metabolism [sigmaaldrich.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Identification of New Non-BBB Permeable Tryptophan Hydroxylase Inhibitors for Treating Obesity and Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. p-ethynylphenylalanine: a potent inhibitor of tryptophan hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Inhibition of Tryptophan Hydroxylases and Monoamine Oxidase-A by the Proton Pump Inhibitor, Omeprazole—In Vitro and In Vivo Investigations [frontiersin.org]

- 9. Neurochemical, Behavioral, and Neurogenic Validation of a Hyposerotonergic Animal Model by Voluntary Oral Consumption of para-Chlorophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. p-chlorophenylalanine-induced serotonin depletion: reduction in exploratory locomotion but no obvious sensory-motor deficits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Para-chlorophenylalanine, serotonin and killing behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Pharmacokinetics of 4-Chloro-DL-phenylalanine Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-DL-phenylalanine methyl ester, a derivative of p-chlorophenylalanine (PCPA), serves as a crucial pharmacological tool for the experimental depletion of serotonin in preclinical research. Its enhanced lipophilicity compared to its parent compound facilitates more efficient passage across the blood-brain barrier, leading to potent inhibition of tryptophan hydroxylase, the rate-limiting enzyme in serotonin biosynthesis. Despite its widespread use in neuropharmacological studies to investigate the role of serotonin in various physiological and pathological processes, a comprehensive public domain repository of its quantitative pharmacokinetic parameters remains elusive. This technical guide synthesizes the available information on the pharmacokinetics of 4-Chloro-DL-phenylalanine methyl ester, including its metabolic fate, and provides detailed, adaptable experimental protocols for its further pharmacokinetic characterization.

Introduction

4-Chloro-DL-phenylalanine methyl ester is a synthetic amino acid derivative that has been instrumental in advancing our understanding of the central serotonergic system. By irreversibly inhibiting tryptophan hydroxylase, it effectively depletes serotonin levels in the brain and peripheral tissues. This targeted action makes it an invaluable tool in studies related to mood disorders, sleep, appetite, and other serotonin-mediated functions. The methyl ester formulation enhances its lipid solubility, which is believed to contribute to its improved ability to cross the blood-brain barrier relative to p-chlorophenylalanine (PCPA). While its pharmacodynamic effects are well-documented, a thorough characterization of its absorption, distribution, metabolism, and excretion (ADME) profile is less defined in publicly accessible literature. This guide aims to consolidate the known aspects of its pharmacokinetics and provide a framework for future investigations.

Mechanism of Action

The primary mechanism of action of 4-Chloro-DL-phenylalanine methyl ester involves the irreversible inhibition of tryptophan hydroxylase (TPH), the enzyme that catalyzes the conversion of L-tryptophan to 5-hydroxy-L-tryptophan (5-HTP), the precursor to serotonin (5-hydroxytryptamine, 5-HT). This inhibition leads to a profound and sustained depletion of serotonin in various tissues, most notably the brain.

Metabolism

Research has identified two primary metabolites of 4-Chloro-DL-phenylalanine methyl ester:

-

2-(p-chlorophenyl)-ethylamine (PCPEA)

-

p-chlorophenylacetic acid (PCPAA)

The metabolic transformation likely involves hydrolysis of the methyl ester to the parent acid (p-chlorophenylalanine), followed by decarboxylation to PCPEA or deamination and oxidation to PCPAA.

Metabolic Pathway Diagram

Caption: Metabolic pathway of 4-Chloro-DL-phenylalanine methyl ester.

Pharmacokinetic Profile

Detailed quantitative pharmacokinetic data for 4-Chloro-DL-phenylalanine methyl ester are not extensively reported in the scientific literature. The available information is largely qualitative.

Qualitative Pharmacokinetic Characteristics:

-

Absorption: The methyl ester form is reported to be more readily absorbed than the parent compound, PCPA.

-

Distribution: It effectively crosses the blood-brain barrier, a key feature for its utility in central nervous system studies.

-

Metabolism: As detailed above, it is metabolized to PCPEA and PCPAA.

-

Elimination: The compound is noted to have a rapid elimination profile.

Quantitative Pharmacokinetic Data

The following table highlights the lack of publicly available, specific pharmacokinetic parameters for 4-Chloro-DL-phenylalanine methyl ester and serves as a call for further research in this area.

| Parameter | Symbol | Value | Species | Route | Reference |

| Maximum Plasma Concentration | Cmax | Not Reported | |||

| Time to Maximum Concentration | Tmax | Not Reported | |||

| Half-life | t½ | Not Reported | |||

| Area Under the Curve | AUC | Not Reported | |||

| Bioavailability | F | Not Reported | |||

| Volume of Distribution | Vd | Not Reported | |||

| Clearance | CL | Not Reported |

Experimental Protocols for Pharmacokinetic Studies

To address the gap in quantitative data, the following section outlines a generalized experimental protocol for a pharmacokinetic study of 4-Chloro-DL-phenylalanine methyl ester in a rodent model.

Animal Model

-

Species: Male Sprague-Dawley rats (or other appropriate rodent strain)

-

Weight: 250-300 g

-

Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Animals should be fasted overnight before dosing.

Dosing and Administration

-

Formulation: 4-Chloro-DL-phenylalanine methyl ester hydrochloride dissolved in sterile saline or another appropriate vehicle.

-

Dose: A single oral dose of 100 mg/kg (or a dose relevant to its pharmacologically active range).

-

Administration: Oral gavage.

Blood Sampling

-

Method: Serial blood samples (approximately 0.25 mL) to be collected from the tail vein or via cannulation of the jugular vein.

-

Time Points: Pre-dose (0 h), and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

-

Processing: Blood samples should be collected in tubes containing an anticoagulant (e.g., EDTA) and immediately centrifuged to separate the plasma. Plasma samples should be stored at -80°C until analysis.

Bioanalytical Method: HPLC-MS/MS

A sensitive and specific high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method should be developed and validated for the quantification of 4-Chloro-DL-phenylalanine methyl ester and its major metabolites in plasma.

-

Sample Preparation: Protein precipitation with acetonitrile followed by centrifugation.

-

Chromatographic Separation: A C18 reverse-phase column with a gradient mobile phase of acetonitrile and water containing 0.1% formic acid.

-

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for the parent compound and its metabolites.

Pharmacokinetic Analysis

The plasma concentration-time data for each animal will be analyzed using non-compartmental methods to determine the key pharmacokinetic parameters (Cmax, Tmax, t½, AUC, Vd, and CL).

Experimental Workflow Diagram

Caption: Workflow for a rodent pharmacokinetic study.

Conclusion

4-Chloro-DL-phenylalanine methyl ester is a potent and valuable tool for neuropharmacological research, primarily due to its ability to deplete central serotonin levels. While its mechanism of action and metabolic products have been identified, there is a clear need for comprehensive, quantitative pharmacokinetic studies to fully characterize its ADME profile. The experimental protocols outlined in this guide provide a robust framework for conducting such studies, which will be critical for the interpretation of its pharmacodynamic effects and for guiding its use in future research. The generation of reliable pharmacokinetic data will ultimately enhance the precision and translational relevance of studies employing this important research compound.

Blood-Brain Barrier Permeability of PCPA Methyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Para-chlorophenylalanine (PCPA) is a potent and irreversible inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin (5-HT) biosynthesis. Its use in research is pivotal for studying the effects of serotonin depletion. However, the therapeutic and experimental application of PCPA is often hindered by its poor solubility. The methyl ester derivative of PCPA, p-chlorophenylalanine methyl ester, offers a more soluble alternative, facilitating its administration in preclinical studies. A critical aspect of its utility as a central nervous system (CNS) agent is its ability to cross the blood-brain barrier (BBB). This technical guide provides an in-depth overview of the BBB permeability of PCPA methyl ester, including a qualitative comparison with its parent compound, a summary of its effects on brain neurochemistry, and detailed experimental protocols relevant to its study.

Data Presentation

Physicochemical Properties and their Implication on BBB Permeability

| Property | p-Chlorophenylalanine (PCPA) | PCPA Methyl Ester | Implication for BBB Permeability |

| Molecular Weight | 199.63 g/mol | 213.66 g/mol (as free base) | The modest increase in molecular weight is unlikely to significantly hinder BBB transport for a molecule of this size. |

| Solubility | Soluble to 5 mM in water with gentle warming; soluble in 1N HCl at 50 mg/mL.[1][2] | Very soluble in PBS and saline. | Higher aqueous solubility of the methyl ester hydrochloride salt facilitates formulation for in vivo administration. The increased lipophilicity of the free base form (after administration) is expected to enhance BBB penetration. |

| Lipophilicity (LogP) | Not explicitly found, but expected to be lower than the methyl ester. | Not explicitly found, but esterification of the carboxylic acid group is a standard method to increase lipophilicity. | The higher lipophilicity of the methyl ester is predicted to favor passive diffusion across the BBB. |

| pKa | The carboxylic acid and amino groups make it zwitterionic. | The esterified carboxylic acid removes one ionizable group, reducing the zwitterionic character at physiological pH. | A less charged molecule at physiological pH generally exhibits enhanced membrane permeability. |

Effects on Central Serotonin Levels

The central efficacy of PCPA and its methyl ester is demonstrated by their ability to deplete brain serotonin levels. This depletion serves as a surrogate marker for their ability to penetrate the brain and inhibit tryptophan hydroxylase.

| Compound | Dosage and Administration | Effect on Brain Serotonin (5-HT) Levels | Reference |

| PCPA Methyl Ester | 250-500 mg/kg; oral administration; daily; for 8 weeks | Significantly decreased serotonin levels in both hippocampus and cortex. | |

| PCPA Methyl Ester | Oral or IP administration | 5-HT levels decreased by 85% (oral) and 55% (IP) in the hippocampus. In the prefrontal cortex, 5-HT levels decreased by 65% (oral) and 50% (IP). |

Experimental Protocols

Representative In Situ Brain Perfusion Protocol for Amino Acid Analogs in Rodents

As no specific protocol for determining the BBB permeability of PCPA methyl ester was found, a representative in situ brain perfusion protocol, adapted from established methods for studying amino acid transport in rats, is provided below. This technique allows for the precise control of the composition of the perfusate and the duration of exposure of the cerebral vasculature to the test compound.

Objective: To determine the brain uptake rate of a test compound (e.g., radiolabeled PCPA methyl ester).

Materials:

-

Animal: Male Sprague-Dawley rat (250-300 g).

-

Anesthetics: Ketamine/xylazine cocktail or sodium pentobarbital.

-

Perfusion Fluid: Bicarbonate-buffered physiological saline (e.g., Krebs-Henseleit buffer), warmed to 37°C and gassed with 95% O₂ / 5% CO₂.

-

Test Compound: Radiolabeled PCPA methyl ester (e.g., ¹⁴C or ³H-labeled) of known specific activity.

-

Vascular Inoculator: A non-diffusible radiolabeled marker (e.g., ³H-inulin or ¹⁴C-sucrose) to measure the residual vascular volume in the brain tissue.

-

Surgical Equipment: Dissecting microscope, scissors, forceps, hemostats, cannulation needle, perfusion pump.

-

Sample Analysis Equipment: Scintillation counter, tissue solubilizer, scintillation fluid.

Procedure:

-

Anesthesia and Surgical Preparation:

-

Anesthetize the rat with an appropriate anesthetic agent.

-

Place the animal on its back on a heating pad to maintain body temperature.

-

Perform a midline incision in the neck to expose the common carotid arteries.

-

Carefully isolate the right common carotid artery and ligate the external carotid artery branches, leaving the pterygopalatine artery intact.

-

Ligate the common carotid artery proximal to the intended cannulation site.

-

-

Cannulation and Perfusion:

-

Insert a catheter filled with heparinized saline into the common carotid artery in a retrograde direction.

-

Begin perfusion with the physiological saline buffer at a constant flow rate (e.g., 10 mL/min) using a syringe pump.

-

Immediately sever both jugular veins to allow for drainage of the perfusate.

-

After a pre-perfusion period of approximately 30 seconds to wash out the blood, switch to the perfusion fluid containing the radiolabeled test compound and the vascular marker.

-

-

Timed Perfusion:

-

Perfuse the brain for a predetermined duration (e.g., 15, 30, 60 seconds). The short duration is critical for measuring the initial unidirectional influx.

-

-

Termination and Sample Collection:

-

At the end of the perfusion period, stop the pump and decapitate the animal.

-

Rapidly dissect the brain, remove the meninges, and isolate the brain region of interest (e.g., cortex, hippocampus).

-

Obtain a sample of the perfusion fluid for determination of the administered concentration of the radiotracers.

-

-

Sample Processing and Analysis:

-

Weigh the brain tissue samples.

-

Solubilize the tissue samples and measure the radioactivity of both the test compound and the vascular marker using a dual-label scintillation counting protocol.

-

Calculate the brain tissue concentration of the test compound, corrected for the residual vascular space.

-

The unidirectional transfer constant (Kin) can then be calculated using the following equation: Kin = Cbr / (∫Cp(t)dt) where Cbr is the concentration of the test compound in the brain at the end of the perfusion, and ∫Cp(t)dt is the integral of the perfusate concentration over time. For a constant perfusate concentration, this simplifies to Kin = Cbr / (Cp * T), where T is the perfusion time.

-

Mandatory Visualization

Signaling Pathway of PCPA Action

The primary mechanism of action of PCPA is the irreversible inhibition of tryptophan hydroxylase (TPH), the enzyme that catalyzes the first and rate-limiting step in the biosynthesis of serotonin (5-HT). This leads to a profound and long-lasting depletion of serotonin in the central nervous system.

Caption: Mechanism of PCPA as a tryptophan hydroxylase inhibitor.

Experimental Workflow for In Situ Brain Perfusion

The following diagram outlines the key steps in the in situ brain perfusion technique to measure the blood-brain barrier permeability of a compound.

References

An In-depth Technical Guide to 4-Chloro-DL-phenylalanine methyl ester HCl: Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-DL-phenylalanine methyl ester hydrochloride (HCl), a crucial molecule in neurobiological research. This document delves into its chemical structure, physicochemical properties, synthesis, and its primary biological function as an inhibitor of serotonin synthesis. Detailed experimental protocols and visual representations of its mechanism of action are included to support advanced research and drug development endeavors.

Chemical Identity and Physicochemical Properties

4-Chloro-DL-phenylalanine methyl ester HCl is a derivative of the amino acid phenylalanine. The introduction of a chlorine atom to the phenyl ring and the esterification of the carboxylic acid group, followed by the formation of a hydrochloride salt, significantly modifies its chemical and biological characteristics.[1][2] Its hydrochloride form enhances solubility, making it easier to handle and administer in research settings.[2]

Chemical Structure

The chemical structure of 4-Chloro-DL-phenylalanine methyl ester HCl is characterized by a chlorophenyl group attached to an alanine methyl ester backbone.

IUPAC Name: methyl 2-amino-3-(4-chlorophenyl)propanoate;hydrochloride[3]

Molecular Formula: C₁₀H₁₃Cl₂NO₂[3]

Canonical SMILES: COC(=O)C(CC1=CC=C(C=C1)Cl)N.Cl[3]

InChI Key: GCBCWTWQAFLKJG-UHFFFAOYSA-N

Physicochemical Data

A summary of the key physicochemical properties is presented in the table below, providing essential data for experimental design and execution.

| Property | Value | Reference(s) |

| Molecular Weight | 250.12 g/mol | [3] |

| Appearance | White powder | [2] |

| Melting Point | 186-189 °C | |

| Purity | ≥ 99% (HPLC) | [2] |

| Solubility | DMSO: 50 mg/mL (199.90 mM) (with ultrasonic treatment) Water: 50 mg/mL (199.90 mM) (with ultrasonic treatment, warming, and heating to 60°C) | [4] |

| Storage Conditions | -20°C |

Synthesis and Spectroscopic Analysis

General Synthesis Protocol

The esterification of 4-Chloro-DL-phenylalanine is commonly achieved by reacting it with methanol in the presence of an acid catalyst, such as thionyl chloride or dry HCl gas. The hydrochloride salt is formed in situ or by subsequent treatment with hydrochloric acid.

Reaction Scheme:

Experimental Steps:

-

Suspension: Suspend 4-Chloro-DL-phenylalanine in an excess of anhydrous methanol.

-

Acidification: Cool the suspension in an ice bath and slowly add thionyl chloride dropwise, or bubble dry HCl gas through the mixture. This step is crucial for the formation of the acid chloride in situ, which then reacts with methanol.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux for several hours until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).

-

Solvent Removal: Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Crystallization: The resulting crude product can be purified by recrystallization from a suitable solvent system, such as methanol/ether, to yield the pure this compound.

Spectroscopic Data

The identity and purity of the synthesized compound are confirmed through various spectroscopic techniques.

| Spectroscopic Data | Description | Reference(s) |

| ¹H NMR (DMSO-d6, 400 MHz) | Spectra available but specific peak assignments require further analysis. | [5] |

| ¹³C NMR (DMSO-d6) | Spectra available, providing information on the carbon framework of the molecule. | [5] |

| FTIR (KBr disc) | The spectrum shows characteristic peaks for the functional groups present in the molecule. | [3] |

| Mass Spectrometry | Provides the mass-to-charge ratio of the molecular ion, confirming the molecular weight. | [6] |

Biological Activity and Mechanism of Action

4-Chloro-DL-phenylalanine methyl ester HCl is a well-established inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin (5-hydroxytryptamine, 5-HT).[1][4][7] By inhibiting TPH, this compound effectively depletes serotonin levels in the brain and periphery.[1][4] This property makes it a valuable tool in neuroscience research to investigate the role of serotonin in various physiological and pathological processes.

Tryptophan Hydroxylase Inhibition Pathway

The compound acts as a competitive inhibitor of tryptophan hydroxylase, binding to the active site of the enzyme and preventing the conversion of tryptophan to 5-hydroxytryptophan. This initial step's blockade leads to a significant reduction in the downstream synthesis of serotonin.

Experimental Protocols and Applications

The ability of 4-Chloro-DL-phenylalanine methyl ester HCl to deplete serotonin has led to its widespread use in preclinical research, particularly in studies investigating the role of serotonin in mood, cognition, and behavior.

In Vivo Serotonin Depletion Studies

A typical experimental workflow for inducing serotonin depletion in rodent models is outlined below.

Protocol Details:

-

Animal Models: Rats or mice are commonly used.

-

Dosage and Administration: Doses can range from 250-500 mg/kg, administered orally.[4] The exact dosage and duration of treatment will depend on the specific research question.

-

Assessment of Serotonin Depletion: Serotonin levels in various brain regions (e.g., hippocampus, cortex) and peripheral tissues are measured using techniques like High-Performance Liquid Chromatography (HPLC) or Enzyme-Linked Immunosorbent Assay (ELISA).[4]

-

Behavioral Testing: A battery of behavioral tests can be employed to assess the functional consequences of serotonin depletion, such as tests for anxiety, depression, and cognitive function.

Conclusion

4-Chloro-DL-phenylalanine methyl ester HCl is an indispensable pharmacological tool for researchers in neuroscience and drug development. Its well-characterized ability to inhibit tryptophan hydroxylase and consequently deplete serotonin levels provides a powerful method for elucidating the multifaceted roles of this neurotransmitter. The information presented in this guide, from its fundamental chemical properties to detailed experimental considerations, is intended to facilitate rigorous and reproducible scientific inquiry.

References

- 1. Effects of Thryptophan Hydroxylase Blockade by P-Chlorophenylalanine on Contextual Memory Reconsolidation after Training of Different Intensity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C10H13Cl2NO2 | CID 2733277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. DL-4-Chlorophenylalanine methyl ester hydrochloride(14173-40-1) 13C NMR [m.chemicalbook.com]

- 6. DL-4-CHLOROPHENYLALANINE ETHYL ESTER HYDROCHLORIDE(52031-05-7) 13C NMR spectrum [chemicalbook.com]

- 7. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Examination of 4-Chloro-DL-phenylalanine methyl ester hydrochloride

This technical guide provides a detailed overview of the physicochemical properties of 4-Chloro-DL-phenylalanine methyl ester hydrochloride, a compound of significant interest to researchers and professionals in drug development and biochemical research. This document focuses on its molecular weight and related characteristics, presenting data in a clear and accessible format for scientific application.

Physicochemical Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Citations |

| Molecular Weight | 250.12 g/mol | [1][2][3][4] |

| Molecular Formula | C₁₀H₁₃Cl₂NO₂ | [3][4] |

| CAS Number | 14173-40-1 | [1][2][4][5] |

| Melting Point | 176 - 190 °C | [5] |

| Purity | ≥99% (HPLC) | [1][5] |

| Appearance | White powder | [5] |

Molecular Structure and Properties

This compound is the hydrochloride salt of the methyl ester of 4-Chloro-DL-phenylalanine. The presence of a chlorine atom on the phenyl ring and its nature as an amino acid ester hydrochloride contribute to its specific chemical reactivity and biological activity. It is known to function as a tryptophan hydroxylase inhibitor[1]. Research applications include the induction of 5-hydroxytryptamine (5-HT) depletion in rats and studies on glucose intolerance in pregnant mice[4].

Below is a diagram illustrating the hierarchical relationship of the compound's identification and its key physical properties.

Experimental Protocols

Detailed experimental protocols for the determination of the molecular weight of this compound are not available within the provided search results. Generally, the molecular weight of a chemical compound is confirmed using techniques such as mass spectrometry, which provides a high-resolution measurement of the mass-to-charge ratio of ionized molecules. The purity of the compound is often assessed using High-Performance Liquid Chromatography (HPLC).

The logical workflow for characterizing a chemical compound like this is outlined in the diagram below.

References

An In-depth Technical Guide to the Safety and Handling of 4-Chloro-DL-phenylalanine methyl ester HCl

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-DL-phenylalanine methyl ester hydrochloride (PCPA methyl ester HCl) is a chemical compound frequently utilized in biomedical research. It is a derivative of the amino acid phenylalanine and serves as a potent inhibitor of the enzyme tryptophan hydroxylase. This inhibition effectively blocks the synthesis of serotonin, a key neurotransmitter, making PCPA methyl ester HCl an invaluable tool for studying the roles of serotonin in various physiological and pathological processes. Its ability to cross the blood-brain barrier allows for the effective depletion of serotonin in the central nervous system.[1][2] This guide provides a comprehensive overview of the safety, handling, chemical properties, and experimental applications of this compound.

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of 4-Chloro-DL-phenylalanine methyl ester HCl is essential for its proper handling and use in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 14173-40-1 | [3] |

| Molecular Formula | C₁₀H₁₃Cl₂NO₂ | [3] |

| Molecular Weight | 250.12 g/mol | [3] |

| Appearance | White to off-white powder | [3] |

| Melting Point | 176 - 190 °C | [3] |

| Solubility | Soluble in water and DMSO. | [1] |

| Storage | Store at 4°C, sealed away from moisture. For long-term storage in solvent, -80°C (6 months) or -20°C (1 month) is recommended. | [1] |

Safety and Handling

While not classified as a hazardous substance according to OSHA 29 CFR 1910.1200, proper safety precautions are crucial when handling 4-Chloro-DL-phenylalanine methyl ester HCl.[2]